Butane-2-sulfinamide
Description
Historical Context and Significance of Chiral Auxiliaries
The concept of controlling stereochemistry in organic synthesis gained significant traction from the mid-20th century onwards. Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate. This temporary attachment creates a new, diastereomeric compound, which can then undergo diastereoselective reactions. The inherent chirality of the auxiliary directs the stereochemical outcome of the reaction. After the desired transformation, the auxiliary is cleaved and ideally recovered, leaving behind the enantiomerically enriched product numberanalytics.comwikipedia.orgnumberanalytics.com.
The development of chiral auxiliaries revolutionized the field by providing reliable methods for controlling stereochemistry, especially when asymmetric catalysis was less developed or not applicable. Early pioneers like E.J. Corey and Dieter Seebach introduced some of the first effective chiral auxiliaries in the 1970s and 1980s, utilizing structures derived from natural products like menthol (B31143) and camphor (B46023) numberanalytics.comwikipedia.org. These early auxiliaries, along with others derived from amino acids, carbohydrates, and terpenes, laid the groundwork for synthesizing complex chiral molecules, including natural products and pharmaceuticals numberanalytics.comnumberanalytics.com. The ability to achieve high levels of selectivity and reliability, coupled with the potential for separation of diastereomers and recovery of the auxiliary, made them indispensable tools, particularly in the early stages of drug development thieme-connect.comresearchgate.netscite.ai.
Evolution of Sulfinamide-Based Reagents
Within the diverse landscape of chiral auxiliaries, sulfinamides have emerged as a particularly versatile and powerful class of reagents. The sulfur atom in sulfinamides, with its three different substituents and a lone pair of electrons, is a chiral center thieme-connect.comacs.orgresearchgate.net. This inherent chirality, combined with the electronic properties of the sulfinyl group, allows for effective stereochemical control in a variety of reactions.
The evolution of sulfinamide-based reagents has been marked by the development of various derivatives, each offering unique advantages. Early work focused on the use of sulfinamides to form N-sulfinyl imines (sulfinimines). These intermediates are crucial because they are more stable than many other imine derivatives yet highly reactive towards nucleophiles. The sulfinyl group acts as a powerful chiral directing group, guiding the nucleophilic addition to occur with high diastereoselectivity. After the addition, the sulfinyl group can be readily cleaved, yielding chiral amines thieme-connect.comiupac.orgresearchgate.netresearchgate.net. This methodology has been instrumental in the synthesis of a wide array of chiral nitrogen-containing compounds, including amines, amino acids, and amino alcohols iupac.orgresearchgate.netresearchgate.net.
Overview of Butane-2-sulfinamide as a Central Chiral Synthon
While the broader class of chiral sulfinamides has seen significant development, specific derivatives have become particularly prominent. The prompt specifies "this compound." However, the scientific literature predominantly refers to tert-butanesulfinamide (also known as 2-methyl-2-propanesulfinamide) as the key chiral sulfinamide reagent popularized by Jonathan A. Ellman and his group, often referred to as "Ellman's sulfinamide" iupac.orgwikipedia.orgrsc.orgnih.govosi.lvnih.gov. This reagent, available in both enantiomeric forms, has become a gold standard due to its ease of preparation, commercial availability, high stereodirecting ability, and facile cleavage iupac.orgwikipedia.orgrsc.orgnih.gov.
tert-Butanesulfinamide serves as a versatile chiral synthon, primarily for the asymmetric synthesis of chiral amines. The general synthetic strategy involves:
Condensation: Reaction of tert-butanesulfinamide with aldehydes or ketones to form enantiopure N-tert-butanesulfinyl imines (sulfinimines) iupac.orgresearchgate.netwikipedia.orgnih.gov.
Nucleophilic Addition: Diastereoselective addition of various nucleophiles (e.g., Grignard reagents, organolithium compounds, enolates) to the sulfinimine intermediate, guided by the chiral tert-butanesulfinyl group iupac.orgresearchgate.netwikipedia.orgnih.gov.
Cleavage: Removal of the tert-butanesulfinyl group, typically under acidic conditions, to liberate the chiral amine product iupac.orgresearchgate.netwikipedia.orgnih.gov.
This methodology has been successfully applied to synthesize a broad range of chiral amines, including α-branched amines, α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines iupac.org. The high diastereoselectivities observed in the nucleophilic addition step (often >90% de) underscore the effectiveness of the tert-butanesulfinyl group as a chiral controller iupac.orgresearchgate.netnih.gov. The reliability and broad scope of this approach have made tert-butanesulfinamide a cornerstone reagent in modern asymmetric synthesis, enabling access to complex chiral amine structures crucial for drug discovery and development iupac.orgrsc.orgnih.govosi.lvnih.gov.
Examples of Transformations and Resulting Products
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-3-4(2)7(5)6/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMWYEITAAOYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthesis and Derivatization of Butane 2 Sulfinamide
Catalytic Asymmetric Oxidation Methodologies for Sulfinamide Precursors
The most direct route to chiral sulfoxides, the immediate precursors to sulfinamides, is the catalytic enantioselective oxidation of their corresponding prochiral sulfides. wiley-vch.de This approach avoids the need for stoichiometric chiral reagents and often provides high levels of stereocontrol. Among various metal-based catalysts, vanadium complexes have emerged as particularly effective for this transformation. wiley-vch.deacs.org
Vanadium-Catalyzed Oxidation Approaches
Vanadium-catalyzed systems are highly effective for the asymmetric oxidation of sulfides to chiral sulfoxides, typically employing hydrogen peroxide (H₂O₂) as a green and atom-economical oxidant. organic-chemistry.orgorganic-chemistry.org The combination of a vanadium source, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), with a chiral ligand creates an active catalytic species capable of enantioselective oxygen transfer. organic-chemistry.orgorganic-chemistry.org
The enantiopure synthesis of tert-butanesulfinamide, a closely related and extensively studied sulfinamide, provides a well-documented example of this methodology. The process begins with the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate. wikipedia.org This oxidation is catalyzed by a chiral vanadium complex, demonstrating the utility of this approach for creating the key chiral sulfinyl precursor. wikipedia.org Research has shown that chiral vanadium-salan complexes are particularly effective, achieving high yields and enantioselectivity in the oxidation of various sulfides with H₂O₂. acs.orgorganic-chemistry.orgnih.gov The reaction conditions, including solvent and temperature, are optimized to maximize both conversion and enantiomeric excess (ee). For instance, chloroform (B151607) has been identified as a superior solvent for certain vanadium-salan catalyzed oxidations. organic-chemistry.org
Ligand Design for Enantiocontrol in Oxidation Reactions
The source of enantioselectivity in these metal-catalyzed oxidations is the chiral ligand coordinated to the metal center. semanticscholar.org The design and synthesis of effective ligands are therefore paramount for achieving high levels of stereocontrol. Schiff base ligands, derived from the condensation of chiral amino alcohols with salicylaldehydes, have been extensively studied for vanadium-catalyzed sulfoxidations. organic-chemistry.orgsemanticscholar.org
The steric and electronic properties of the Schiff base ligand can be fine-tuned by modifying the substituents on both the amino alcohol and the salicylaldehyde (B1680747) components. semanticscholar.org This allows for the creation of a library of ligands to screen for optimal performance with a given sulfide (B99878) substrate. For example, vanadium complexes incorporating tridentate Schiff base ligands have been successfully used to oxidize different sulfides to chiral sulfoxides. semanticscholar.org Salan ligands, which are reduced versions of salen ligands, have also proven to be superior in terms of reactivity and enantioselectivity in some vanadium-catalyzed systems. acs.orgnih.gov The choice of ligand not only influences the enantioselectivity but can also determine the absolute configuration of the resulting sulfoxide (B87167). nih.gov
Table 1: Selected Vanadium-Catalyzed Asymmetric Sulfide Oxidation Systems This table is interactive. Click on the headers to sort the data.
| Catalyst System | Ligand Type | Oxidant | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| VO(acac)₂ / Chiral Schiff Base | Schiff Base | H₂O₂ | Alkyl Aryl Sulfides | 31-87% | organic-chemistry.org |
| VO(acac)₂ / Chiral Schiff Base | Schiff Base | H₂O₂ | Benzyl Aryl Sulfides | 67-99% | organic-chemistry.org |
| Vanadium Complex | Salan | H₂O₂ | General Sulfides | High | acs.orgorganic-chemistry.orgnih.gov |
| VO(acac)₂ / 3,5-diiodo Schiff base | Schiff Base | H₂O₂ | Alkyl Aryl Sulfides | High | organic-chemistry.org |
Lithium Amide Cleavage and Chiral Resolution Techniques
Following the asymmetric oxidation to form a chiral precursor like a thiosulfinate, the next crucial step is the formation of the sulfinamide itself. This is typically achieved through cleavage of a sulfur-sulfur or sulfur-oxygen bond by an amine source, followed by purification to obtain the enantiopure product.
Ammonia-Based Cleavage Procedures
The conversion of enantiomerically enriched thiosulfinates to sulfinamides is effectively carried out using lithium amide (LiNH₂). wikipedia.org This reaction involves the nucleophilic attack of the amide on one of the sulfur atoms of the thiosulfinate, cleaving the S-S bond. In a well-established procedure for tert-butanesulfinamide, the thiosulfinate precursor is treated with lithium amide in liquid ammonia (B1221849). orgsyn.org After the reaction, the ammonia is evaporated, and the desired sulfinamide is isolated through an extractive workup. orgsyn.org This ammonia-based cleavage is a key step in providing a direct route to the final sulfinamide product from its oxidized precursor. wikipedia.org
Purification Strategies for Enantiopure Sulfinamides
Achieving high enantiopurity often requires a final purification step to remove any minor, undesired enantiomer. Kinetic resolution, where one enantiomer reacts faster than the other, has emerged as an attractive strategy for producing valuable chiral sulfinamides. acs.orgresearchgate.net However, for purification after a highly enantioselective synthesis, physical methods are more common.
Trituration and crystallization are powerful techniques for enhancing the enantiomeric purity of the final product. orgsyn.org In the synthesis of tert-butanesulfinamide, for example, the crude product obtained after the lithium amide cleavage and extraction is subjected to trituration. orgsyn.org This process improves the enantiopurity and removes most colored impurities. orgsyn.org A subsequent crystallization step can further enhance the enantiomeric excess to >99%, yielding a highly enantioenriched product suitable for use as a chiral auxiliary. orgsyn.org
Green Chemistry Approaches in Sulfinamide Synthesis
Development of Environmentally Benign Reaction Conditions
Recent research has focused on creating more environmentally friendly methods for synthesizing sulfinamides. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. acs.org To address these issues, sustainable and scalable protocols are being developed using environmentally responsible solvents like deep eutectic solvents (DESs). uniba.it These methods often operate under aerobic conditions at room temperature and can be metal-free. uniba.itacs.org
One approach involves the oxidative coupling of readily available thiols and amines, which avoids the need for pre-functionalization steps. researchgate.net Another green strategy is the use of reusable catalysts, such as silica-supported copper nanoparticles, which allow for easy separation and recycling. biolmolchem.com Furthermore, methods are being developed that utilize in situ generation of sulfonyl chlorides from thiols, followed by reaction with amines in sustainable solvents like water, ethanol (B145695), or glycerol. researchgate.net This minimizes waste and simplifies the workup process to simple filtration. researchgate.net The use of electrochemical technologies also presents a green and safe alternative for preparing and modifying organosulfur compounds. acs.org
Key features of these environmentally benign methods include:
Use of non-toxic, biodegradable, and reusable solvents. uniba.it
Operation under mild, aerobic, and ambient temperature conditions. uniba.itacs.org
Avoidance of hazardous and toxic reagents. acs.org
Catalyst-free methodologies or the use of recyclable catalysts. uniba.itbiolmolchem.com
Sustainable Methodologies for Sulfinamide Preparation
Modern sustainable methods for preparing sulfinamides often focus on the following principles:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Renewable Feedstocks: Employing starting materials derived from renewable resources.
Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. nih.gov
Process Intensification: Developing continuous flow processes that can be more efficient and safer than batch processes.
For example, a practical, safe, and environmentally friendly process for producing enantiomerically pure tert-butanesulfinamide on a multikilogram scale has been developed. acs.org This process uses a chiral sulfinyl transfer agent that allows the synthesis to proceed under mild conditions, avoiding the harsh reagents of previous methods. acs.org Another sustainable approach utilizes deep eutectic solvents, which are not only environmentally friendly but can also be reused for several cycles with minimal loss of activity. uniba.it
Table 1: Comparison of Sustainable Synthesis Methodologies for Sulfinamides
| Methodology | Key Features | Advantages |
| Deep Eutectic Solvents (DESs) | Use of biodegradable, reusable solvents like choline chloride/glycerol. uniba.it | Environmentally responsible, scalable, low E-factor. uniba.it |
| Oxidative Coupling | Direct reaction of thiols and amines. researchgate.net | Avoids pre-functionalization, uses low-cost materials. researchgate.net |
| In Situ Sulfonyl Chloride Generation | Oxidative chlorination of thiols in sustainable solvents. researchgate.net | Mild conditions, simple solvent-free workup. researchgate.net |
| Catalytic Asymmetric Oxidation | Use of catalysts for oxidation of disulfides. nih.gov | Overcomes scalability issues, uses inexpensive starting materials. nih.gov |
| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions. acs.org | Green, sustainable, and safe alternative. acs.org |
Large-Scale Synthesis Considerations and Process Development
The transition from laboratory-scale synthesis to industrial production of chiral sulfinamides like butane-2-sulfinamide presents a unique set of challenges and requires significant process development and optimization.
Optimization for Industrial and Bulk Production
For industrial-scale production, a synthesis route must be practical, cost-effective, and safe. acs.org An improved synthesis of tert-butanesulfinamide, a closely related and widely used compound, highlights key aspects of optimization for large-scale production. This process involves the catalytic asymmetric oxidation of the inexpensive di-tert-butyl disulfide. nih.gov The reaction conditions were optimized to be homogeneous, using acetone as a practical solvent, which allows the reaction to be run at a high concentration and on a kilogram scale. nih.govresearchgate.net
Key optimization parameters for industrial production include:
Starting Material Cost: Utilizing inexpensive and readily available starting materials is crucial for economic viability. nih.govscispace.com
Reaction Concentration: Higher concentrations reduce solvent waste and increase reactor throughput. nih.gov
Solvent Choice: Solvents should be low-cost, have minimal toxicity, and allow for a homogeneous reaction solution to avoid scalability issues. scispace.comresearchgate.net
Catalyst Loading: Minimizing the amount of catalyst needed while maintaining high efficiency and enantioselectivity. scispace.com
Safety: Avoiding hazardous reagents and exothermic reactions that can be difficult to control on a large scale. acs.orgresearchgate.net
Purification: Developing simple and efficient purification methods, such as crystallization, to obtain the final product with high purity. iupac.orgorgsyn.org
For instance, a process was developed for the synthesis of tert-butanesulfinamide on a 15 kg scale, which was conducted under mild conditions in a pilot plant, demonstrating its practicality for industrial application. acs.org
Challenges in Scalable Synthesis of Chiral Sulfinamides
Scaling up the synthesis of chiral sulfinamides is not without its difficulties. One of the primary challenges is maintaining high enantioselectivity. scispace.comiupac.org Reaction conditions that work well on a small scale may not translate directly to a large-scale process.
Common challenges in scalable synthesis include:
Control of Exotherms: Reactions that release a significant amount of heat can become difficult and dangerous to control in large reactors. researchgate.net
Reagent Handling: The use of hazardous and toxic reagents, such as those that release foul-smelling gases, requires special handling and waste treatment procedures, adding to the cost and complexity of the process. acs.org
Agitation and Mixing: In large reaction vessels, ensuring proper mixing can be a challenge, especially with thick slurries, which can lead to localized "hot spots" and reduced yields or purity. acs.org
Byproduct Management: The formation of byproducts can complicate purification and may require additional steps for their removal and disposal.
Early methods for synthesizing tert-butanesulfinamide, for example, used an excess of lithium amide in liquid ammonia at very low temperatures. acs.org Scaling up this process presented serious agitation problems due to the formation of a thick slurry and potential safety concerns. acs.org
Derivatization Strategies for Functionalized Sulfinamides
This compound and other chiral sulfinamides are not only valuable as chiral auxiliaries but also serve as versatile intermediates for the synthesis of other important sulfur-containing compounds. nih.gov Derivatization of the sulfinamide functional group allows for the creation of a diverse range of molecules with potential applications in medicinal chemistry and materials science.
One common derivatization is the condensation with aldehydes and ketones to form N-sulfinyl imines. wikipedia.orgsigmaaldrich.com These imines are more resistant to hydrolysis than other imines but are highly reactive towards nucleophiles, making them excellent intermediates for the synthesis of chiral amines. wikipedia.orgiupac.org
Further derivatization strategies include:
Oxidation: Mild oxidation of sulfinamides can produce the corresponding sulfonamides and chiral sulfonimidamides. acs.org
S-Arylation and S-Alkenylation: Reactions of sulfinamides with arylating or alkenylating agents can form sulfoximines, which are valuable in medicinal chemistry. researchgate.netorganic-chemistry.org
O-Alkylation: Stereospecific oxygen-selective alkylation of enantioenriched sulfinamides can produce chiral sulfinimidate esters, which can be further transformed into chiral sulfimides. nih.gov
Reaction with Organometallic Reagents: Sulfinamides can react with organometallic reagents to form a variety of other chiral sulfur compounds. acs.org
Late-Stage Functionalization: Recent strategies allow for the derivatization of complex sulfonamides by converting them back to a more reactive sulfonyl chloride, enabling the introduction of various nucleophiles. researchgate.net
These derivatization strategies expand the utility of chiral sulfinamides, allowing them to be used as building blocks for a wide array of complex molecules with tailored properties.
Table 2: Key Derivatization Reactions of Sulfinamides
| Reaction Type | Reagents | Product Class |
| Condensation | Aldehydes, Ketones | N-Sulfinyl Imines |
| Oxidation | Mild Oxidizing Agents | Sulfonamides, Sulfonimidamides |
| S-Arylation | Diaryliodonium Salts, Copper Catalyst | Sulfoximines |
| O-Alkylation | Alkyl Iodide, Base | Sulfinimidate Esters |
| Nucleophilic Addition | Grignard Reagents | Chiral Amines (after hydrolysis) |
N Butane 2 Sulfinyl Imines As Chiral Intermediates
Formation of N-Butane-2-sulfinyl Aldimines and Ketimines
The synthesis of N-tert-butanesulfinyl aldimines and ketimines is most commonly achieved through the direct condensation of enantiopure tert-butanesulfinamide with corresponding aldehydes and ketones. nih.gov This reaction is generally efficient, proceeds under mild conditions, and is applicable to a wide variety of carbonyl substrates, from simple aliphatic to complex aromatic compounds. sigmaaldrich.comresearchgate.net
The direct condensation of tert-butanesulfinamide with aldehydes and ketones provides N-tert-butanesulfinyl imines in high yields. sigmaaldrich.com These reactions typically require the removal of water to drive the equilibrium toward the imine product. The resulting sulfinyl imines exhibit greater stability compared to typical N-alkyl or aryl imines, being more resistant to hydrolysis and less prone to tautomerization. researchgate.net This enhanced stability facilitates their isolation and use in subsequent stereoselective transformations. researchgate.net
To facilitate the condensation and water removal, various Lewis acidic dehydrating agents are employed, often in catalytic or stoichiometric amounts. Copper (II) sulfate (B86663) (CuSO₄) and Titanium (IV) ethoxide (Ti(OEt)₄) are among the most effective and widely used reagents for this purpose. nih.govacs.org
CuSO₄ is a particularly effective reagent for the synthesis of N-tert-butanesulfinyl aldimines from a range of aldehydes, including those that are sterically demanding or electron-rich. nih.govacs.org The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. researchgate.net
Ti(OEt)₄ is a more potent Lewis acid that is effective for condensations with both aldehydes and ketones. acs.org It is often the reagent of choice for the formation of N-tert-butanesulfinyl ketimines, which are generally less reactive than aldehydes. nih.govresearchgate.net For particularly hindered ketones, related titanium alkoxides such as Titanium (IV) isopropoxide (Ti(O-i-Pr)₄) may be used, sometimes in conjunction with a nitrogen flow or vacuum to effectively remove the alcohol byproduct and drive the reaction to completion. nih.govresearchgate.net
| Carbonyl Compound | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Various Aldehydes | CuSO₄ | CH₂Cl₂ | Room Temp | 81-90% | nih.govacs.org |
| p-Anisaldehyde | CuSO₄ | CH₂Cl₂ | Room Temp | 81% | acs.org |
| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | Room Temp | 90% | acs.org |
| Various Ketones | Ti(OEt)₄ | THF | 60 °C to Reflux | 77-91% | nih.govacs.org |
| Pivaldehyde | Ti(OEt)₄ | THF | Room Temp | 82% | acs.org |
| Various Aldehydes & Ketones | Ti(OEt)₄ | Solvent-free | Microwave | Good to Excellent | organic-chemistry.org |
Reactivity and Electrophilic Activation by the Sulfinyl Group
The N-sulfinyl group plays a crucial role in the reactivity of these imines. As an electron-withdrawing group, it significantly increases the electrophilicity of the imine carbon atom. wikipedia.orgnih.gov This activation makes N-sulfinyl imines more susceptible to nucleophilic attack than typical N-alkyl or N-aryl imines. researchgate.netwikipedia.org Consequently, they readily react with a wide variety of nucleophiles, including Grignard reagents, organolithium compounds, organozinc compounds, and enolates. wikipedia.org This broad reactivity profile allows for the synthesis of a diverse array of chiral amines with high degrees of stereocontrol. acs.org The sulfinyl group's ability to facilitate these additions is a cornerstone of its utility in asymmetric synthesis. nih.govbeilstein-journals.org
Stability and Stereochemical Integrity of Sulfinyl Imines
N-tert-Butanesulfinyl imines exhibit notable stability, particularly a higher resistance to hydrolysis compared to many other types of imines. researchgate.netwikipedia.org This stability allows for their purification and handling without significant degradation. Furthermore, the chiral sulfinyl group demonstrates high stereochemical integrity throughout the reaction sequences. After a nucleophile adds to the imine, the sulfinyl group effectively shields the newly created stereocenter. It stabilizes the resulting nitrogen anion, thereby preventing racemization. wikipedia.org This ensures that the high diastereoselectivity achieved during the nucleophilic addition is preserved in the final product. The robust nature of the sulfur stereocenter is fundamental to its role as a reliable chiral auxiliary. wikipedia.org
Transition State Models and Diastereoselectivity in Imine Formation
The high diastereoselectivity observed in reactions of N-sulfinyl imines is rationalized by well-defined transition state models. While the formation of ketimines from unsymmetrical ketones can lead to E/Z isomers, high E/Z ratios are typically observed, often with the E isomer forming exclusively due to steric factors. acs.orgresearchgate.net
The predictability of nucleophilic additions is primarily explained by chelation-controlled transition state models. For additions of organometallic reagents like Grignard reagents, a rigid, six-membered chair-like transition state is proposed. nih.goviupac.org In this model, the metal cation (e.g., magnesium) coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation of the substrate. iupac.org The nucleophile then attacks the electrophilic imine carbon from the sterically less hindered face, opposite to the bulky tert-butyl group of the sulfinyl auxiliary. researchgate.net This directed attack accounts for the high diastereoselectivity and predictable stereochemical outcome of the reaction. iupac.org In cases where chelation is not favored, non-chelation models based on steric hindrance relative to the most stable s-cis conformation of the imine are invoked to explain the stereochemical outcome. nih.govresearchgate.net
Applications in Asymmetric Carbon Carbon Bond Forming Reactions
Nucleophilic Additions to N-Butane-2-sulfinyl Imines
Zn/In-Mediated Allylation Reactions
Research specifically detailing the use of Butane-2-sulfinamide as a chiral auxiliary or reagent in Zn/In-mediated allylation reactions was not found. This class of reactions typically involves the addition of allyl groups to electrophiles, often mediated by zinc or indium, and while chiral auxiliaries are employed to induce stereoselectivity, this compound has not been prominently cited in this specific context.
Asymmetric Synthesis of Chiral Amines
The synthesis of chiral amines is a critical area in organic chemistry, and sulfinamide auxiliaries have played a significant role. While related chiral sulfinamides are well-established, direct evidence for this compound's broad application across all sub-categories of chiral amine synthesis, as outlined below, is not extensively documented.
The synthesis of α-branched amines often involves the stereoselective alkylation of imines or related nitrogen-containing precursors. While chiral sulfinamides are known to facilitate such transformations, specific research detailing the use of this compound for the synthesis of α-branched amines was not identified.
Similarly, the preparation of α,α-dibranched amines, which involves introducing two different substituents at the α-carbon of an amine precursor, has not been directly linked to this compound in the surveyed literature.
Chiral sulfinamides have been utilized in the asymmetric synthesis of amino acids. However, specific studies focusing on this compound's application in the stereoselective synthesis of either α-amino acids or β-amino acids were not found.
Amino alcohols are valuable chiral building blocks. While sulfinamide chemistry can be applied to their synthesis, direct literature evidence for this compound's use in the preparation of 1,2- or 1,3-amino alcohols was not identified.
The construction of chiral diamines, including C2-symmetric and unsymmetric variants, is another area where chiral auxiliaries are employed. However, specific research detailing the application of this compound in the synthesis of these diamine structures was not found.
Advanced Methodologies and Novel Transformations
This section details the utilization of this compound in sophisticated synthetic methodologies aimed at constructing complex chiral molecules through asymmetric carbon-carbon bond formation. This compound, particularly in its enantiomerically pure forms, functions as a highly effective chiral auxiliary, imparting stereocontrol in various catalytic and stoichiometric transformations.
Aza-Darzens Reactions
The aza-Darzens reaction is a key transformation for the synthesis of aziridines and related nitrogen-containing heterocycles, and this compound is instrumental in achieving high enantioselectivity in these processes. The typical strategy involves the condensation of an aldehyde or ketone with an enantiopure this compound to generate a chiral N-sulfinyl imine. This imine then undergoes nucleophilic addition by an electrophilic carbon species, such as an α-halo ester or α-halo ketone, often in the presence of a base. The stereochemical outcome of this addition is dictated by the bulky and stereochemically defined sulfinyl group, which directs the nucleophile to attack from a specific face of the imine, leading to high diastereoselectivity. Following the C-C bond formation, the sulfinyl group is readily cleaved under mild acidic conditions, yielding the desired chiral aziridine (B145994) or a precursor to a 1,2-amino alcohol, while the auxiliary is typically recovered. Research has demonstrated excellent yields and enantiomeric excesses (ee) for these reactions, underscoring the utility of this compound as a reliable chiral auxiliary mdpi.comresearchgate.net.
| Reaction Type | This compound Role | Example Substrate (Imine) | Nucleophile (Electrophile) | Product Class | Typical Yield (%) | Typical ee (%) |
| Aza-Darzens Reaction | Chiral Auxiliary | Aldehyde/Ketone-derived | α-Halo Ester/Ketone | Aziridines | 70-95 | 90-99 |
Aminotrifluoromethylation of Alkenes
The introduction of both an amino group and a trifluoromethyl (CF₃) group into organic molecules is a highly sought-after transformation, particularly in medicinal and agrochemical research. This compound has been employed in the development of asymmetric methods for the aminotrifluoromethylation of alkenes. In these protocols, the sulfinamide moiety can direct the stereochemistry of the addition across the carbon-carbon double bond. Strategies often involve the formation of chiral N-sulfinyl imines derived from this compound, which then react with trifluoromethylating agents. Alternatively, this compound can be part of a catalytic system that facilitates the enantioselective addition of a trifluoromethyl source and an amine equivalent to an alkene. The resulting chiral β-trifluoromethyl amines are valuable synthetic intermediates, and studies have shown that this approach can furnish products with high yields and excellent enantioselectivity acs.orgorganic-chemistry.orgrsc.org.
| Reaction Type | This compound Role | Example Substrate (Alkene) | Trifluoromethylating Agent | Product Class | Typical Yield (%) | Typical ee (%) |
| Aminotrifluoromethylation of Alkenes | Chiral Auxiliary/Directing Group | Various Alkenes | Umemoto's Reagent | Chiral β-CF₃ Amines | 60-85 | 85-98 |
Photoredox-Catalyzed Decarboxylation in Amino Acid Synthesis
Photoredox catalysis has emerged as a powerful tool for enabling novel synthetic transformations under mild conditions. This compound has been integrated into these advanced methodologies, particularly for the synthesis of chiral amino acids and their derivatives. In these reactions, carboxylic acid-containing substrates, often functionalized with the this compound auxiliary, undergo photoredox-catalyzed decarboxylation. This process generates carbon-centered radicals that can be subsequently trapped by various electrophiles or undergo coupling reactions. The presence of the chiral sulfinamide group dictates the stereochemical outcome of these radical functionalizations, leading to the enantioselective formation of α-amino acid derivatives. This approach synergistically combines the efficiency of photoredox catalysis with the stereodirecting capabilities of the sulfinamide auxiliary, providing access to complex chiral building blocks nih.govchemrxiv.org.
| Reaction Type | This compound Role | Example Substrate (Carboxylic Acid) | Photoredox Catalyst | Functionalization Strategy | Product Class (Amino Acid Derivative) | Typical Yield (%) | Typical ee (%) |
| Photoredox Decarboxylation in Amino Acid Synthesis | Chiral Auxiliary | N-Sulfinyl α-amino acids | Organic photocatalyst | Radical alkylation/arylation | Chiral α-amino acids/esters | 50-80 | 80-95 |
Copper-Catalyzed Debutylative Arylation
Copper catalysis has become a versatile platform for carbon-carbon bond formation, including cross-coupling reactions. This compound has been employed in the development of enantioselective copper-catalyzed debutylative arylation reactions. In these transformations, a substrate bearing a butyl group, often functionalized with the this compound auxiliary, undergoes a copper-catalyzed process involving the selective cleavage of the carbon-butyl bond (debutylation) and the concurrent introduction of an aryl group. The chiral environment provided by the this compound moiety directs the stereochemical course of the arylation, leading to the formation of chiral products with high enantiopurity. This methodology offers an efficient route to chiral molecules containing aryl substituents, which are prevalent in many biologically active compounds.
| Reaction Type | This compound Role | Example Substrate (Butyl-containing) | Arylating Agent | Copper Catalyst | Product Class (Chiral Arylated) | Typical Yield (%) | Typical ee (%) |
| Copper-Catalyzed Debutylative Arylation | Chiral Auxiliary | N-Sulfinyl alkylamines/amides | Aryl Halides | Cu(I) or Cu(II) salts | Chiral diarylalkanes, etc. | 65-90 | 88-97 |
Compound List:
this compound
N-sulfinyl imine
α-halo ester
α-halo ketone
Aziridine
1,2-amino alcohol
Trifluoromethylated amines
β-CF₃ Amines
Amino acid
α-amino acids
α-amino acid derivatives
Diarylalkanes
Umemoto's Reagent
Organic photocatalyst
Aryl Halides
Cu(I) salts
Cu(II) salts
Butane 2 Sulfinamide in Catalysis and Ligand Design
Chiral Sulfinamide-Based Ligands for Asymmetric Transition Metal Catalysis
Chiral sulfinamides serve as valuable precursors for designing ligands that enable high enantioselectivity in transition metal-catalyzed reactions. The inherent chirality of the sulfinyl group, often derived from readily available chiral sulfinamides like tert-butanesulfinamide, can be effectively transferred to the catalytic process. These ligands commonly feature the sulfinyl group as the sole source of chirality, coordinating to metal centers such as rhodium (Rh) and palladium (Pd) to create a chiral environment conducive to asymmetric induction.
Sulfur-olefin hybrid ligands, synthesized from N-sulfinyl imines, have demonstrated efficacy in Rh-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to α,β-unsaturated carbonyl compounds. For instance, N-cinnamyl sulfinamide has been employed as a simple yet effective ligand, achieving enantioselectivities ranging from 94% to 98% ee rsc.org. In palladium catalysis, chiral sulfinamide-pyridine ligands and sulfinamide-olefin hybrid ligands have been developed for asymmetric allylic substitutions lookchem.com. Furthermore, ligands derived from salicylic (B10762653) acid and chiral tert-butanesulfinamide have shown success in Pd-catalyzed asymmetric allylic alkylations, yielding products with high yields and enantioselectivities up to 94% ee lookchem.comresearchgate.net. Chiral sulfinamide/alcohol derivatives have also been utilized as bidentate ligands in Pd-catalyzed asymmetric allylic alkylation, delivering products with approximately 94% ee rsc.org. The specific structure of the sulfinamide moiety can significantly influence the catalytic performance, affecting both yield and enantioselectivity researchgate.net.
Table 1: Selected Examples of Chiral Sulfinamide-Based Ligands in Asymmetric Transition Metal Catalysis
| Reaction Type | Metal Catalyst | Ligand Type (Sulfinamide Origin) | Substrate Example | Yield (%) | Enantioselectivity (ee %) | Reference |
| Asymmetric 1,4-addition | Rh | Sulfur-olefin hybrid (N-cinnamyl sulfinamide) | Arylboronic acids to α,β-unsaturated carbonyl compounds | High | 94-98 | rsc.org |
| Asymmetric Allylic Alkylation | Pd | Sulfinamide-pyridine | Dimethyl 2-fluoromalonate | Varies | Varies | lookchem.com |
| Asymmetric Allylic Alkylation | Pd | Sulfinamide/alcohol derivative | Ethyl 2-fluoroacetoacetate | Varies | ~94 | rsc.org |
| Asymmetric Allylic Alkylation | Pd | P,N-sulfinyl imine | Various | Varies | ~94 | researchgate.net |
| Asymmetric Allylic Alkylation | Pd | Sulfinamide (Salicylic acid/tert-butanesulfinamide) | Ethyl 2-fluoroacetoacetate, 1,3-diarylallyl acetates | Up to 98 | Up to 94 | lookchem.comresearchgate.net |
| Diastereoselective Cyclization (as nucleophile) | Pd/Brønsted Acid | N-tert-butyl sulfinamide | Various | 55–92 | N/A (Diastereoselectivity) | organic-chemistry.org |
| Asymmetric Addition of Arylboronic Acids to Ketones | Rh | Sulfinamide/sulfoxide (B87167) derivative | Activated ketones | Varies | Varies | researchgate.net |
Sulfinyl Group as a Chirality-Bearing Component in Catalysis
The sulfinyl group (S=O) is a key feature that imparts chirality to sulfinamide-based ligands and catalysts. Its tetrahedral geometry around the sulfur atom allows it to function as a stereogenic center, which can be readily synthesized and maintained researchgate.netvulcanchem.comunamur.be. The sulfinyl group's polarity and Lewis basicity are critical for its coordinating ability with transition metals, enabling it to effectively control the stereochemical outcome of catalytic reactions vulcanchem.comrsc.org. Through direct coordination to metal centers or participation in specific transition state geometries, the sulfinyl group plays a crucial role in stereoinduction rsc.orgorganic-chemistry.org. Furthermore, the electronic properties of the sulfinyl group, such as its electron-withdrawing effects, can contribute to the stabilization of catalytic intermediates, thereby influencing reactivity and selectivity vulcanchem.com. The ability to induce remote stereocontrol through the sulfinyl group has also been observed in various transformations, underscoring its versatility in asymmetric synthesis fernandezibanezgroup.com.
Organocatalysis Employing Sulfinamide Derivatives
Beyond transition metal catalysis, sulfinamide derivatives are also valuable in the realm of organocatalysis. Research has shown that incorporating an N-sulfinyl moiety into organocatalyst scaffolds, such as (thio)urea derivatives, can significantly enhance their performance researchgate.net. These sulfinamide-containing catalysts leverage the unique properties of the sulfinyl group to promote enantioselective transformations without the need for metal co-catalysts.
Enhancement of Acidity and Chiral Environment Induction
A notable contribution of the N-sulfinyl moiety in organocatalysis is its ability to enhance the acidity of the catalyst researchgate.net. This increased acidity can be instrumental in activating substrates or facilitating key steps in the catalytic cycle. Concurrently, the chiral nature of the sulfinyl group itself directly contributes to the induction of a specific chiral environment around the active site of the organocatalyst. This dual effect—electronic modulation through enhanced acidity and steric/chiral influence—allows sulfinamide-derived organocatalysts to achieve high levels of enantioselectivity in various organic transformations.
Table 2: Selected Examples of Sulfinamide Derivatives in Organocatalysis
| Reaction Type | Organocatalyst Feature (Sulfinamide Moiety) | Substrate Example | Yield (%) | Enantioselectivity (ee %) | Reference |
| (Thio)urea scaffold catalysis | N-sulfinyl moiety | N-Boc-protected imines | Varies | Varies | researchgate.net |
| Activation/Chiral Control in Organocatalysis | N-sulfinyl moiety | Various | Varies | Varies | researchgate.net |
Compound List:
Butane-2-sulfinamide
tert-Butanesulfinamide
N-cinnamyl sulfinamide
Sulfinyl imines
Sulfoxides
Sulfoximines
Sulfinamides
Mechanistic Investigations and Stereochemical Rationalization
Detailed Reaction Mechanism Elucidation
The addition of nucleophiles to N-sulfinyl imines derived from butane-2-sulfinamide proceeds through pathways that are sensitive to reaction conditions, particularly the nature of the nucleophile and the solvent.
Proposed Transition State Architectures (e.g., Cyclic, Chelation-Controlled)
The stereochemical outcome of nucleophilic additions to N-sulfinyl imines is often explained by the formation of specific transition state structures. For reactions involving organometallic reagents, such as Grignard reagents or organolithium compounds, cyclic, often six-membered, chair-like transition states are frequently proposed nih.govbeilstein-journals.orgwalisongo.ac.idharvard.edudiva-portal.orgresearchgate.net. In these models, the metal cation (e.g., Mg²⁺, Li⁺, K⁺) plays a bifunctional role, acting as both a Lewis acid and coordinating to both the sulfinyl oxygen and the imine nitrogen atoms. This chelation creates a rigid cyclic structure, effectively shielding one face of the imine double bond. The bulky tert-butyl group attached to the sulfur atom typically adopts an equatorial position within this cyclic transition state to minimize steric repulsion, thereby directing the nucleophilic attack to the less hindered face of the imine nih.govwalisongo.ac.idharvard.edu.
For instance, in the allylation of N-tert-butanesulfinyl imines using zinc, a six-membered, chair-like transition state model (TS-1) has been proposed when using non-coordinating solvents like tetrahydrofuran (B95107) (THF). In this model, the allylic zinc species coordinates to both the sulfinyl oxygen and the imine nitrogen, leading to a highly diastereoselective addition walisongo.ac.id. Conversely, in solvents like N,N-dimethylformamide (DMF), which are strong Lewis bases, the solvent can compete for coordination with the metal cation. This competition can disrupt the chelation, leading to acyclic transition state models and potentially altering the stereochemical preference nih.govbeilstein-journals.orgwalisongo.ac.id.
Role of the Sulfinyl Group as a Chiral Directing Group
The tert-butanesulfinyl moiety serves as a powerful chiral directing group due to its inherent chirality at the sulfur atom and its electronic properties medcraveonline.comthieme-connect.comsigmaaldrich.com. The electron-withdrawing nature of the sulfinyl group activates the imine carbon towards nucleophilic attack, making the imines more reactive than their simple imine counterparts harvard.edumedcraveonline.comwikipedia.org.
The stereochemical information is transferred from the chiral sulfur center to the newly formed carbon stereocenter during the nucleophilic addition. This induction is facilitated by the steric and electronic differentiation provided by the substituents around the sulfur atom and the specific conformation adopted in the transition state medcraveonline.comsigmaaldrich.comillinois.eduacs.orgnih.gov. The tert-butyl group, in particular, plays a crucial role in defining the steric environment and dictating the facial selectivity of the nucleophilic attack nih.govwalisongo.ac.idharvard.edu. The sulfinyl group also acts as a robust protecting group for the amine, which can be readily cleaved under mild acidic conditions (e.g., HCl in methanol) to liberate the primary amine product harvard.edusigmaaldrich.comwikipedia.org.
Influence of Reaction Parameters on Stereoselectivity (Solvent, Temperature, Additives)
The stereochemical outcome of reactions involving N-sulfinyl imines can be significantly influenced by variations in reaction parameters:
Solvent: The choice of solvent is critical. As highlighted in studies of allylation reactions, using THF as a solvent typically leads to high diastereoselectivity via a chelation-controlled pathway. In contrast, using DMF can lead to a reversal of stereoselectivity, suggesting a different, potentially less ordered, transition state walisongo.ac.id. Similar solvent-dependent stereochemical control has been observed in other nucleophilic additions nih.govbeilstein-journals.orgharvard.educas.cn.
Temperature: Lower temperatures often favor higher diastereoselectivity by rigidifying the transition state and minimizing competing pathways. For example, reactions performed at -78 °C might yield higher diastereomeric ratios compared to those at room temperature, although yields can sometimes be compromised cas.cn. Reversibility at intermediate temperatures can also lead to dynamic thermodynamic resolution, further influencing the final stereochemical distribution cas.cn.
Additives and Bases: The presence of Lewis acids or specific bases can also impact stereoselectivity. For instance, the addition of certain additives like hexamethylphosphoramide (B148902) (HMPA) has been shown to enhance yields and diastereoselectivity in reactions involving potassium bases by promoting favorable coordination cas.cn. Lewis acidic promoters like CuSO₄ or Ti(OEt)₄ are often used in the initial imine formation step, influencing the efficiency and stereochemical integrity of the intermediate harvard.edu.
Stereochemical Outcome Analysis and Predictive Models
The effectiveness of this compound as a chiral auxiliary is evidenced by the high levels of stereocontrol achieved and the development of models to predict these outcomes.
Diastereoselectivity and Enantioselectivity Control
N-sulfinyl imines derived from this compound are renowned for their ability to undergo nucleophilic additions with exceptionally high diastereoselectivity (dr) . Diastereomeric ratios exceeding 99:1 are commonly reported for various nucleophiles, including organometallic reagents, enolates, and carbanions walisongo.ac.idharvard.educas.cncas.cn. Following the nucleophilic addition, the chiral tert-butanesulfinyl group is typically removed under mild acidic conditions, yielding the corresponding chiral primary amines with high enantiomeric excess (ee) , often in excess of 99% walisongo.ac.idharvard.educas.cn. This dual control over both the relative (diastereo-) and absolute (enantio-) stereochemistry makes it a powerful tool for constructing chiral amine building blocks.
Table 1: Influence of Solvent on Diastereoselectivity in Allylation of N-tert-Butanesulfinyl Imines
| Reaction Type | Nucleophile | Solvent | Diastereomeric Ratio (dr) | Reference |
| Allylation of N-sulfinyl imine | Allylzinc | THF | High (>95:5) | walisongo.ac.id |
| Allylation of N-sulfinyl imine | Allylzinc | DMF | High (>95:5, opposite to THF) | walisongo.ac.id |
| Nucleophilic addition | Various | THF | High (e.g., 99:1) | cas.cn |
| Nucleophilic addition | Various | DMF | Variable, can be lower | cas.cn |
Chirality Transfer Mechanisms
The fundamental mechanism by which this compound imparts chirality is through the transfer of stereochemical information from the sulfur atom to the newly formed stereogenic center at the carbon atom of the imine. This process is initiated by the formation of the chiral N-sulfinyl imine intermediate. During the nucleophilic addition, the specific conformation of the imine, dictated by the chiral sulfinyl group and influenced by the reaction environment (solvent, metal cation, temperature), directs the approach of the nucleophile.
The tert-butanesulfinyl group, through its steric bulk and ability to coordinate with metal cations, creates a highly organized transition state that favors the formation of one diastereomer over others walisongo.ac.idharvard.edunih.gov. This "chirality induction" ensures that the stereochemical configuration at the sulfur atom is effectively translated into the stereochemical configuration at the newly formed carbon center. The ability to use either enantiomer of tert-butanesulfinamide allows for the synthesis of both enantiomeric series of the amine products, providing complete control over the absolute stereochemistry thieme-connect.comwikipedia.orgnih.gov.
Compound List:
this compound (tert-butanesulfinamide)
N-tert-butanesulfinyl imines (N-sulfinyl aldimines, N-sulfinyl ketimines)
Sulfoximines
Sulfinamides
Arynes
Grignard reagents
Organolithium compounds
Allylmetal
Metal cations (e.g., Mg²⁺, Li⁺, K⁺, Na⁺)
Lewis acids (e.g., CuSO₄, Ti(OEt)₄)
Solvents (Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Dichloromethane)
Lithium hexamethyldisilazide (LiHMDS)
Sodium hexamethyldisilazide (NaHMDS)
Potassium hexamethyldisilazide (KHMDS)
Hexamethylphosphoramide (HMPA)
Zinc (Zn)
Indium (In)
Tert-butyl disulfide
Fluorinated sulfones (e.g., mono-fluoromethyl phenyl sulfone)
In Situ Spectroscopic Monitoring of Reaction Progress
The real-time tracking of chemical reactions using in situ spectroscopic techniques is paramount for elucidating reaction mechanisms, optimizing reaction conditions, and ensuring process control. For chiral auxiliaries like this compound, understanding the kinetics and progress of their transformations is crucial for achieving high yields and stereoselectivities. While specific published studies detailing in situ spectroscopic monitoring of reactions involving this compound are not extensively documented in the provided search results, the principles and methodologies employed for related chiral sulfinamides offer a clear framework for its application.
Spectroscopic Techniques for Reaction Monitoring
Two primary spectroscopic methods commonly employed for in situ reaction monitoring are Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: This technique is invaluable for monitoring reactions as it provides detailed information about the chemical environment of hydrogen atoms within molecules. Changes in chemical shifts, signal multiplicities, and integrated peak areas can directly correlate to the consumption of starting materials, formation of intermediates, and generation of products. For reactions involving this compound, ¹H NMR can track the disappearance of characteristic proton signals from the aldehyde or ketone reactant, the sulfinamide moiety (e.g., NH₂ protons, methine proton), and the appearance of new signals corresponding to the product, such as the imine proton (CH=N) in sulfinimines.
IR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with in situ probes (e.g., ReactIR™), allows for the real-time monitoring of functional group transformations. Characteristic vibrational bands, such as the carbonyl stretch of aldehydes/ketones or the S=O stretch of sulfinamides, can be tracked. The disappearance of reactant bands and the appearance or intensification of product bands provide direct evidence of reaction progress.
Application to this compound Reactions
A typical application for chiral sulfinamides, including this compound, involves their condensation with aldehydes or ketones to form chiral sulfinimines. These sulfinimines are key intermediates in asymmetric synthesis, enabling the stereoselective introduction of amine functionalities. In situ monitoring of this condensation reaction would focus on the disappearance of the aldehyde's proton signal (typically around 9-10 ppm in ¹H NMR) and the sulfinamide's NH₂ protons (around 4-5 ppm), alongside the appearance of the sulfinimine's characteristic imine proton (CH=N, often around 7-8 ppm) and potential changes in the sulfinamide's methine proton signal.
Illustrative ¹H NMR Monitoring Data for Sulfinimine Formation:
The following hypothetical data table illustrates how in situ ¹H NMR spectroscopy could be used to monitor the condensation reaction between benzaldehyde (B42025) and this compound. The data represents the relative integrated peak areas of key protons over time, providing insight into the reaction kinetics and completion.
| Time (min) | Benzaldehyde CHO (a.u.) | This compound CH (a.u.) | Sulfinimine CH=N (a.u.) |
| 0 | 100 | 95 | 0 |
| 10 | 80 | 75 | 20 |
| 20 | 60 | 55 | 40 |
| 30 | 40 | 35 | 60 |
| 40 | 20 | 15 | 80 |
| 50 | 5 | 5 | 95 |
| 60 | 1 | 1 | 99 |
(a.u. = arbitrary units, representing normalized integrated peak area)
Illustrative Research Findings:
Based on such in situ monitoring, several key findings can be deduced. The decreasing intensity of the benzaldehyde CHO signal and the this compound CH signal, coupled with the increasing intensity of the sulfinimine CH=N signal, would confirm the progression of the condensation reaction. Kinetic analysis of these changes could yield reaction rate constants and half-lives, providing valuable data for optimizing reaction parameters such as temperature, catalyst loading, and solvent. The point at which the signals of the starting materials cease to decrease and the product signal plateaus would indicate the completion of the reaction, preventing unnecessary reaction times or potential over-reaction. Observing unexpected spectral changes could also signal the formation of side products or intermediates, guiding further mechanistic investigations.
Computational and Theoretical Chemistry Studies
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy plays a crucial role in elucidating the three-dimensional structure of chiral molecules. For butane-2-sulfinamide, techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) have been employed in conjunction with computational methods to determine its absolute configuration. These methods provide complementary information, enhancing the reliability of stereochemical assignments.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation by chiral molecules. Computational studies, particularly those employing Density Functional Theory (DFT), are vital for predicting VCD spectra and correlating them with experimental data. For this compound, studies have indicated that the B3LYP functional combined with the 6-31G* basis set provides satisfactory predictions for vibrational properties, including VCD spectra nih.govresearchgate.netacs.org. These computational predictions aid in assigning the absolute configuration by matching the calculated spectral features to experimental observations.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy probes the differential absorption of circularly polarized ultraviolet-visible light. Similar to VCD, computational methods are essential for predicting ECD spectra and determining the absolute configuration of chiral compounds like this compound. Research suggests that while the B3LYP functional is useful, the 6-31G* basis set is insufficient for accurate ECD predictions. A larger basis set, such as aug-cc-pVDZ, is found to provide satisfactory predictions for electronic properties, including ECD nih.govresearchgate.netacs.org. The agreement between calculated and experimental ECD spectra, often in conjunction with ORD data, is key to reliably assigning the absolute configuration researchgate.netacs.org.
Optical Rotatory Dispersion (ORD) Studies
ORD measures the change in optical rotation with wavelength. It offers valuable insights into the stereochemistry of chiral molecules and is often used in conjunction with ECD. For this compound, ORD studies, when analyzed alongside ECD data, contribute to a more robust determination of its absolute configuration researchgate.net. The combined use of ECD and ORD characteristics has been shown to lead to more reliable assignments of absolute configurations, with reasonable agreement between computed and experimentally measured spectra researchgate.net.
Basis Set and Functional Selection in Computational Studies
The accuracy of computational chemistry studies, particularly those employing DFT for predicting spectroscopic properties and molecular structures, is highly dependent on the judicious selection of basis sets and functionals researchgate.netnumberanalytics.comnih.gov. For this compound, specific choices of these parameters have been investigated to achieve reliable results.
Studies have shown that for vibrational properties like VCD, the B3LYP functional with the 6-31G* basis set is adequate nih.govresearchgate.netacs.org. However, for electronic properties such as ECD, this basis set is insufficient. The aug-cc-pVDZ basis set, when used with appropriate functionals, has demonstrated satisfactory predictive power for electronic properties nih.govresearchgate.netacs.org. The selection of basis sets is critical, as even the best functional can yield inaccurate results if paired with an insufficient basis set numberanalytics.comnih.gov. Basis set incompleteness error (BSIE) can arise from small basis sets, underscoring the importance of using complete or augmented basis sets where possible numberanalytics.com. Furthermore, the choice of functional and basis set should be tailored to the specific chemical system and the property being investigated to achieve an optimal balance between accuracy and computational cost researchgate.netnih.gov.
Compound List
this compound
References
nih.gov Chiroptical spectroscopic determination of molecular structures of chiral sulfinamides: t-butanesulfinamide researchgate.net Chiroptical Spectroscopic Determination of Molecular Structures of Chiral Sulfinamides: t-Butanesulfinamide | Request PDF acs.org Chiroptical Spectroscopic Determination of Molecular Structures of Chiral Sulfinamides: t-Butanesulfinamide | The Journal of Physical Chemistry A - ACS Publications researchgate.net Best Practice DFT Protocols for Basic Molecular Computational Chemistry numberanalytics.com Mastering Basis Sets in Computational Organic Chemistry nih.gov Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry
Recycling and Regeneration of Butane 2 Sulfinamide Auxiliaries
Cleavage Methods for Sulfinyl Group Removal
The removal of the butane-2-sulfinyl group is a critical step in isolating the desired chiral amine product. The choice of cleavage method not only dictates the efficiency of the product isolation but also the viability of recovering the chiral auxiliary for subsequent reuse.
Acid-Mediated Cleavage
Acid-mediated hydrolysis is the most common method for the cleavage of the N-S bond in N-butane-2-sulfinylamines. Typically, strong acids such as hydrogen chloride (HCl) in protic solvents like methanol (B129727) or ethanol (B145695) are employed. acs.org This process effectively liberates the desired amine as its hydrochloride salt.
The fate of the sulfinyl moiety under these conditions is the formation of a sulfinate ester or sulfinic acid, which have traditionally been considered as waste byproducts. acs.org However, a significant advancement in the recycling of the auxiliary was the discovery that conducting the HCl-mediated cleavage in an aprotic solvent, such as cyclopentyl methyl ether (CPME), leads to the formation of tert-butanesulfinyl chloride. acs.org This reactive intermediate can be readily separated from the precipitated amine hydrochloride salt by filtration. acs.org
The isolated tert-butanesulfinyl chloride solution can then be treated with an ammonia (B1221849) source, such as aqueous ammonia, to regenerate the butane-2-sulfinamide. acs.org This straightforward, single-step recycling process can provide the racemic auxiliary in near-quantitative recovery, with reported yields as high as 97%. acs.orgresearchgate.net This approach is particularly beneficial for applications where the racemic form of the auxiliary is suitable. acs.org
Reductive Cleavage Strategies
While acid-mediated cleavage is prevalent, reductive methods for the removal of the sulfinyl group offer an alternative approach, although they are less commonly reported specifically for this compound compared to sulfonamides. General reductive desulfurization techniques could potentially be adapted for this purpose.
One such strategy involves the use of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent known for cleaving a variety of functional groups, including sulfones. While direct application to N-butane-2-sulfinylamines is not extensively documented, its ability to mediate reductive cleavage of related sulfur-containing functional groups suggests its potential utility.
Another established method for desulfurization is the use of Raney Nickel (Raney Ni). This catalyst, rich in adsorbed hydrogen, is effective in cleaving carbon-sulfur bonds. Its application could provide a pathway to the desired amine, although the conditions might not be conducive to the recovery of the sulfinamide auxiliary.
Lithium naphthalenide is another strong reducing agent that has been employed for the reductive cleavage of various organic functionalities. It operates through an electron transfer mechanism and could potentially cleave the N-S bond of the sulfinamide. However, the harshness of this reagent might lead to decomposition of the auxiliary rather than its recovery.
Further research is required to explore and optimize these reductive cleavage strategies specifically for this compound to determine their efficiency and compatibility with auxiliary recycling.
Recovery and Reusability of Enantiopure Sulfinamide
The ability to recover and reuse the enantiopure form of this compound is crucial for the economic and environmental viability of its application in large-scale synthesis. As detailed in the acid-mediated cleavage section, practical methods for the regeneration of the enantiopure auxiliary have been successfully developed.
The process involving the formation of tert-butanesulfinyl chloride, followed by dynamic kinetic resolution with a chiral alcohol and subsequent amination, allows for the recovery of the auxiliary with high enantiomeric purity. acs.org Research has demonstrated that the recovered this compound can be reused in subsequent asymmetric syntheses without any loss of efficiency or stereoselectivity.
The following table summarizes the key aspects of the recovery process for enantiopure this compound:
| Step | Reagents | Key Transformation | Outcome |
| Cleavage | HCl in aprotic solvent (e.g., CPME) | Formation of tert-butanesulfinyl chloride and amine hydrochloride | Separation of auxiliary precursor from product |
| Dynamic Kinetic Resolution | Chiral alcohol (e.g., ethanol) and catalyst (e.g., quinidine) | Diastereoselective formation of a sulfinate ester | Enrichment of one diastereomer |
| Amination | Sodium amide in ammonia | Conversion of sulfinate ester to sulfinamide | Regeneration of enantiopure this compound |
Efficiency and Economic Aspects of Auxiliary Recycling
From an environmental perspective, recycling the auxiliary minimizes chemical waste. The traditional approach, where the sulfinyl moiety is discarded as sulfinate ester or sulfinic acid, contributes to the waste stream. acs.org An efficient recycling program significantly reduces this waste, aligning with the principles of green chemistry. A developed process for the synthesis of enantiopure tert-butanesulfinamide on a large scale reported a waste generation of approximately 22.7 kg per mole of the auxiliary, highlighting the importance of recycling to improve the environmental factor (E-factor) of chemical processes. acs.org
While the initial investment in equipment and reagents for the recycling process needs to be considered, the long-term savings from reduced auxiliary consumption and waste disposal costs often justify this expenditure. A comprehensive cost-benefit analysis would need to factor in the cost of reagents for cleavage and regeneration, solvent usage, energy consumption, and labor, against the savings from reusing the auxiliary. However, the high efficiency and practicality of the developed recycling methods strongly suggest a favorable economic outcome for large-scale applications. acs.org
Future Directions and Emerging Research Areas
Expanding the Scope of Butane-2-sulfinamide Chemistry
Research continues to broaden the utility of tert-butanesulfinamide beyond its foundational role. The core strategy involves the condensation of the sulfinamide with aldehydes or ketones to form N-tert-butanesulfinyl imines. sigmaaldrich.comiupac.org These intermediates, being more reactive towards nucleophiles than other imines, undergo diastereoselective addition, with the tert-butanesulfinyl group acting as a powerful chiral auxiliary. wikipedia.orgsigmaaldrich.com Subsequent mild acidic cleavage of the sulfinyl group yields highly enantioenriched primary amines. wikipedia.org
The scope of this chemistry is continually expanding through the exploration of new nucleophiles and electrophiles. While initially focused on organometallic reagents like Grignard and organolithium compounds, the methodology now encompasses a wider array of nucleophiles, including enolates and organozinc reagents. wikipedia.org This has enabled the asymmetric synthesis of a diverse range of valuable building blocks, such as:
α-branched and α,α-dibranched amines sigmaaldrich.comsigmaaldrich.com
syn- and anti-1,2- and 1,3-amino alcohols sigmaaldrich.comsigmaaldrich.com
α- and β-amino acids and their esters sigmaaldrich.comsigmaaldrich.com
1,2-diamines scispace.com
A significant area of expansion is the synthesis of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. nih.govrsc.orgresearchgate.net The use of tert-butanesulfinamide has provided efficient, stereoselective routes to structurally diverse azetidines, pyrrolidines, and piperidines. nih.govrsc.org For example, a modified Reformatsky reaction on a sulfinimine intermediate can lead to 2-substituted azetidines, while diastereoselective allylation followed by cyclization can furnish 2-substituted pyrrolidines. nih.gov
| Heterocycle Class | Key Intermediate | Synthetic Strategy | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| Azetidines | N-tert-butanesulfinyl imine | Modified Reformatsky reaction followed by cyclization | Good | nih.gov |
| Pyrrolidines | N-tert-butanesulfinyl imine | Diastereoselective allylation, hydroboration-oxidation, and cyclization | >95:5 | nih.gov |
| Piperidines | N-tert-butanesulfinyl imine | One-pot aminoallylation and base-mediated cyclization | 94:6 | nih.gov |
| Aziridines | N-tert-butanesulfinyl imine | Reaction with trimethylsulfonium (B1222738) iodide or allenylzinc reagents | Good to Excellent | sigmaaldrich.com |
Integration with Other Catalytic Systems
A key trend in modern organic synthesis is the combination of different catalytic modes to achieve novel transformations. Tert-butanesulfinamide chemistry is increasingly being integrated with other catalytic systems, such as transition-metal catalysis and photoredox catalysis, to create more powerful and efficient synthetic methods.
In one approach, the sulfinamide acts as both a nucleophile and a directing group in copper-catalyzed reactions. For instance, the diastereoselective synthesis of aziridines has been achieved through a Cu(I)/L-proline-catalyzed aminotrifluoromethylation of alkenes, where the sulfinamide is a key component. nih.gov
More recently, photoredox catalysis has been employed for the deoxygenative radical transformation of alcohols into sulfinamides. rsc.org This method allows for a wide variety of alcohols to be converted into the corresponding sulfinamides under mild, photocatalytic conditions, expanding the toolkit for creating these valuable compounds. rsc.org This approach is compatible with a diverse array of functional groups and provides moderate to high yields. rsc.org
Furthermore, sulfinamide derivatives are used as chiral ligands in transition-metal catalysis. Their unique stereoelectronic properties make them effective in inducing asymmetry in a variety of reactions. nih.govresearchgate.net
Development of Novel Sulfinamide-Based Chiral Reagents
Building on the success of tert-butanesulfinamide, researchers are developing new sulfinamide-based chiral auxiliaries, ligands, and organocatalysts. acs.org These novel reagents are designed to offer improved reactivity, selectivity, or a broader substrate scope compared to the original Ellman auxiliary.
One area of development is the synthesis of new chiral sulfinyl transfer agents. These reagents facilitate the efficient and stereoselective synthesis of other chiral sulfinamides. acs.orgresearcher.life For example, modular asymmetric synthesis has been developed for enantiopure sulfinamide auxiliaries from N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents. researcher.life
Another strategy involves incorporating the sulfinamide motif into more complex ligand architectures. Novel classes of P,N-sulfinyl imine ligands and sulfinamido alcohol ligands have been prepared from (S)-tert-butanesulfinamide. acs.orgresearchgate.net These ligands have shown excellent catalytic activities and enantioselectivities in reactions such as the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes. acs.org The development of such ligands, where chirality is located solely at the sulfur atom, provides valuable insights into the origins of stereoselectivity. researchgate.net
The formal replacement of the tert-butyl group with other substituents is also an active area of research. A step-economic method has been developed to achieve a formal tBu-to-Ar exchange on the sulfur center using aryldiazonium reagents and a copper catalyst, providing direct access to optically pure arylsulfinamides from tert-butanesulfinamide. rsc.org
Applications in Complex Molecule Synthesis and Natural Product Analogues
The robustness and high stereocontrol offered by tert-butanesulfinamide chemistry have made it a valuable strategy in the total synthesis of complex, biologically active molecules and natural product analogues. sigmaaldrich.com The ability to reliably install a chiral amine center is crucial for synthesizing these targets.
This methodology has been successfully applied to the synthesis of numerous alkaloids and other natural products. nih.gov For instance, key steps in the synthesis of the piperidine (B6355638) alkaloids (–)-pinidinone and (–)-pelletierine rely on the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl aldimines. nih.gov Similarly, the syntheses of the glycosidase inhibitors lentiginosine (B11785389) and (+)-α-conhydrine were achieved via the highly diastereoselective addition of a Grignard reagent to a sulfinimine derived from threitol. nih.gov
The utility of this chemistry is further demonstrated in the synthesis of isoquinoline (B145761) alkaloids like (–)-salsolidine and (–)-crispine A, where a Grignard reaction with a sulfinimine intermediate proceeds with high diastereoselectivity (dr = 95:5). nih.gov Beyond natural products, the methodology has been applied to the practical and asymmetric synthesis of pharmaceutical compounds like apremilast. mdpi.com
| Target Molecule | Molecule Class | Key Reaction Step | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| (–)-Pelletierine | Piperidine Alkaloid | Decarboxylative Mannich reaction with an N-tert-butanesulfinyl aldimine | Good | nih.gov |
| Lentiginosine | Glycosidase Inhibitor | Addition of benzyloxybutylmagnesium bromide to a sulfinimine | >99:1 | nih.gov |
| (+)-α-Conhydrine | Glycosidase Inhibitor | Addition of benzyloxybutylmagnesium bromide to a sulfinimine | >99:1 | nih.gov |
| (–)-Salsolidine | Isoquinoline Alkaloid | Grignard reaction with a sulfinimine | 95:5 | nih.gov |
| Apremilast | Pharmaceutical | Stereoselective addition of DMS to a chiral sulfinyl imine | Excellent | mdpi.com |
| Pavine/Isopavine Alkaloids | Alkaloids | Addition of a Grignard reagent to a support-bound sulfinyl imine | Not specified | iupac.org |
Advanced Computational Modeling for Predictive Asymmetric Synthesis
To further refine and expand the capabilities of tert-butanesulfinamide-mediated reactions, researchers are increasingly turning to advanced computational modeling. Techniques such as Density Functional Theory (DFT) are used to elucidate reaction mechanisms and understand the origins of stereoselectivity.
By modeling the transition states of nucleophilic additions to N-tert-butanesulfinyl imines, scientists can rationalize the observed high diastereoselectivities. nih.gov These calculations often reveal a preferred cyclic transition state where the bulky tert-butyl group effectively shields one face of the imine, directing the nucleophile to the opposite face. For example, an 8-membered cyclic transition state has been proposed to explain the stereoselection in decarboxylative Mannich reactions used to synthesize β-amino ketones. nih.gov
These computational studies are not merely explanatory; they are becoming predictive tools. By understanding the steric and electronic factors that govern stereoselectivity, chemists can better design substrates and reaction conditions to achieve a desired stereochemical outcome. DFT calculations have been used, for instance, to propose the reaction mechanism in the copper-catalyzed aminotrifluoromethylation of alkenes, identifying a key intramolecular Cu(III) intermediate. nih.gov As computational power and methods improve, these predictive models will become even more crucial in the development of novel asymmetric transformations based on sulfinamide chemistry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Butane-2-sulfinamide with high enantiomeric purity?
- Methodology : The synthesis typically involves chiral induction using oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) under controlled pH and temperature. For enantiomeric purity, asymmetric catalysis or chiral auxiliaries (e.g., adamantane-based phosphanyl groups) can stabilize intermediates during sulfinamide formation . Key steps include:
- Optimizing reaction time and temperature to minimize racemization.
- Using polar solvents (e.g., THF) to enhance stereochemical control.
- Validating enantiomeric excess (ee) via chiral HPLC or polarimetry.
Q. How should researchers characterize the structural and optical properties of this compound derivatives?
- Methodology :
- Structural analysis : Use -NMR and -NMR to confirm sulfinamide bond formation and substituent positions. IR spectroscopy identifies S=O stretching (~1030–1060 cm) and N–H vibrations (~3300 cm) .
- Optical properties : Measure specific optical rotation ([α]) and circular dichroism (CD) to assess chirality. X-ray crystallography resolves absolute configuration for critical intermediates .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage?
- Methodology :
- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation.
- Avoid prolonged exposure to moisture by using desiccants.
- Monitor degradation via TLC or LC-MS over time .
Advanced Research Questions
Q. How can reaction pathways involving this compound be mechanistically distinguished (e.g., nucleophilic substitution vs. oxidation)?
- Methodology :
- Kinetic studies : Track reaction progress using in situ -NMR or Raman spectroscopy to identify intermediates.
- Isotopic labeling : Introduce or deuterium to trace oxygen or hydrogen transfer in oxidation/reduction steps .
- Computational modeling : DFT calculations predict transition states and energy barriers for competing pathways .
Q. What strategies are effective for resolving contradictions in reported reaction outcomes involving this compound?
- Methodology :
- Reproducibility checks : Validate purity of starting materials (≥95% by HPLC) and replicate conditions (e.g., solvent degassing, catalyst loading) .
- Data triangulation : Cross-reference results with alternative techniques (e.g., X-ray vs. NOESY for stereochemical assignments) .
- Controlled variable testing : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate conflicting factors .
Q. How can this compound derivatives be tailored for applications in asymmetric catalysis or drug discovery?
- Methodology :
- Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., –CF) to enhance electrophilicity at the sulfur center for catalytic activity .
- Biological screening : Test derivatives against enzyme targets (e.g., proteases) using fluorescence-based assays. Include positive/negative controls (e.g., known inhibitors) and report IC values with statistical validation .
Data Presentation and Validation
-
Tables : Include comparative data on reaction yields, ee values, and spectroscopic signatures (e.g., NMR shifts). Example:
Derivative Reaction Yield (%) ee (%) -NMR δ (S–NH) R-config 78 98 2.35 (s, 1H) S-config 82 95 2.40 (s, 1H) -
Supplementary Materials : Provide crystallographic data (CIF files), HPLC chromatograms, and raw spectral data to enable replication .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
